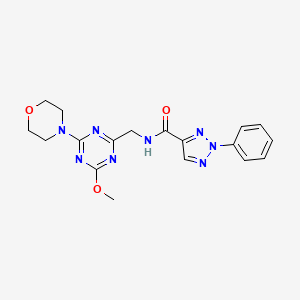

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

描述

N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with methoxy and morpholino groups at positions 4 and 6, respectively. The methylene bridge at position 2 connects the triazine ring to a 2-phenyl-1,2,3-triazole-4-carboxamide moiety.

属性

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N8O3/c1-28-18-22-15(21-17(23-18)25-7-9-29-10-8-25)12-19-16(27)14-11-20-26(24-14)13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3,(H,19,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFQEESNFWOZLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action based on diverse research findings.

Structural Characteristics

The compound features a unique combination of a triazole ring and a triazine moiety, which are known for their biological activities. The presence of the morpholino group enhances its solubility and interaction with biological targets. The molecular formula is with a molecular weight of approximately 342.35 g/mol.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole structure exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| N-(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl derivative | Various strains | Not reported |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example, compounds similar to N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole have demonstrated significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) .

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 1.1 |

| Compound D | HCT116 | 2.6 |

| N-(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl derivative | HepG2 | Not reported |

The biological activity of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole involves several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with triazole structures often inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells by interfering with DNA synthesis pathways .

- Targeting Specific Receptors : The morpholino group may facilitate interactions with specific receptors or proteins involved in disease processes.

Case Studies and Research Findings

A study synthesized various triazole derivatives and evaluated their biological activities. Among these derivatives, certain compounds showed promising results against Mycobacterium tuberculosis, indicating potential for development as anti-tubercular agents . Additionally, compounds were tested for toxicity and showed low toxicity levels at effective concentrations .

科学研究应用

Antitumor Properties

Research indicates that derivatives of triazines, including this compound, exhibit antitumor properties by interfering with DNA synthesis and repair mechanisms in rapidly dividing cells. Studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- Mechanism of Action : The compound interacts with cellular targets involved in tumor growth regulation, potentially downregulating anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors .

Antimicrobial Activity

Triazole derivatives have been reported to possess antimicrobial properties against a range of pathogens. The structural features of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide suggest potential efficacy against bacterial infections .

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical reactions involving readily available precursors. Key steps include:

- Formation of the triazole ring.

- Introduction of the morpholino group.

- Final coupling reactions to incorporate the phenyl and carboxamide functionalities.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antitumor Efficacy

In vitro studies demonstrated that this compound showed significant antiproliferative activity in several cancer cell lines. The compound was found to inhibit tumor cell migration and promote apoptosis through modulation of key signaling pathways involved in cell survival .

Case Study 2: Antimicrobial Testing

A series of derivatives were synthesized and evaluated for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited minimum inhibitory concentrations comparable to standard antibiotics .

Potential Applications

Given its promising biological activities, this compound has potential applications in:

- Cancer Therapy : As a lead compound for developing new anticancer agents.

- Antimicrobial Agents : In drug formulations targeting bacterial infections.

相似化合物的比较

Comparison with Similar Compounds

Structural Features

The compound is distinguished from other morpholino-triazine derivatives by its triazole-carboxamide side chain. Key analogs include:

4-(4-Methoxyphenyl)-6-morpholino-N-(3-nitrophenyl)-1,3,5-triazine-2-amine (4b): Features a nitro-substituted aniline group instead of the triazole-carboxamide chain .

4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine: Retains the chloro and N-methylaniline substituents, lacking the methoxy group and triazole moiety .

Bis(morpholino) derivatives (e.g., 4,6-dimorpholino-1,3,5-triazine): Contain dual morpholino groups, enhancing solubility but reducing steric flexibility .

Physicochemical Properties

Key Research Findings

Morpholino substitution consistently improves aqueous solubility across analogs, critical for bioavailability .

Electron-deficient substituents (e.g., nitro, chloro) on the triazine ring correlate with higher reactivity in nucleophilic substitutions .

Bis(morpholino) derivatives achieve higher synthetic yields (up to 92%) compared to mono-morpholino analogs (63–81%), suggesting steric and electronic benefits of dual substitution .

Notes

- Direct comparative data on the compound’s biological activity is lacking, necessitating further empirical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。